molecular formula C16H13ClN4O B14451637 3-Amino-3-(4-chloroanilino)-2-cyano-N-phenylprop-2-enamide CAS No. 74905-66-1

3-Amino-3-(4-chloroanilino)-2-cyano-N-phenylprop-2-enamide

Cat. No.: B14451637
CAS No.: 74905-66-1
M. Wt: 312.75 g/mol
InChI Key: MYNHSJCYIJKDFH-UHFFFAOYSA-N
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Description

3-Amino-3-(4-chloroanilino)-2-cyano-N-phenylprop-2-enamide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes an amino group, a chloroanilino group, a cyano group, and a phenylprop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-chloroanilino)-2-cyano-N-phenylprop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with ethyl cyanoacetate under basic conditions to form an intermediate product. This intermediate is then reacted with N-phenylprop-2-enamide in the presence of a suitable catalyst to yield the final compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-chloroanilino)-2-cyano-N-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Amino-3-(4-chloroanilino)-2-cyano-N-phenylprop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-chloroanilino)-2-cyano-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Its effects are mediated through binding to active sites or allosteric sites, leading to changes in the biological activity of the target molecules. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and safety profile.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(4-chloroanilino)acrylatehydrochloride
  • 3-Amino-3-(4-chlorophenyl)-2-cyano-N-phenylprop-2-enamide
  • 3-Amino-3-(4-chloroanilino)-2-cyano-N-methylprop-2-enamide

Uniqueness

3-Amino-3-(4-chloroanilino)-2-cyano-N-phenylprop-2-enamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

74905-66-1

Molecular Formula

C16H13ClN4O

Molecular Weight

312.75 g/mol

IUPAC Name

3-amino-3-(4-chloroanilino)-2-cyano-N-phenylprop-2-enamide

InChI

InChI=1S/C16H13ClN4O/c17-11-6-8-13(9-7-11)20-15(19)14(10-18)16(22)21-12-4-2-1-3-5-12/h1-9,20H,19H2,(H,21,22)

InChI Key

MYNHSJCYIJKDFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=C(N)NC2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

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